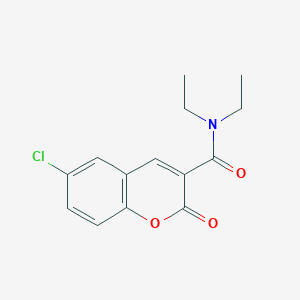
6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide, also known as ICRF-193, is a synthetic compound that has been extensively studied for its potential use as an anti-cancer drug. It belongs to a class of compounds called topoisomerase II inhibitors, which are known to interfere with the DNA replication process and prevent the growth of cancer cells.
Wirkmechanismus
6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication. By preventing the enzyme from functioning properly, this compound disrupts the DNA replication process and prevents cancer cells from dividing and growing. This mechanism of action has been well-studied and is believed to be the primary reason for the anti-cancer activity of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, it has also been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurological disorders. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide in lab experiments is that it has a well-established synthesis method and has been extensively studied for its anti-cancer properties. This makes it a valuable tool for researchers who are studying the mechanisms of cancer and developing new anti-cancer drugs. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to obtain large quantities of the compound, and it may not be suitable for all types of experiments.
Zukünftige Richtungen
There are many potential future directions for research on 6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide. One area of research could be the development of new synthesis methods that are more efficient and produce higher yields of the compound. Another area of research could be the development of new anti-cancer drugs that are based on the structure of this compound. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, which could lead to new applications in the treatment of other diseases. Overall, there is still much to be learned about this compound, and it is an exciting area of research with many potential applications.
Synthesemethoden
The synthesis of 6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide involves several steps, starting with the reaction of 6-chloro-2-hydroxybenzaldehyde with diethyl malonate to form a chromene intermediate. This intermediate is then reacted with chloroacetyl chloride and triethylamine to form the final product, this compound. The synthesis method has been well-established and has been used to produce large quantities of this compound for research purposes.
Wissenschaftliche Forschungsanwendungen
6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential use as an anti-cancer drug. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of other diseases.
Eigenschaften
IUPAC Name |
6-chloro-N,N-diethyl-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-3-16(4-2)13(17)11-8-9-7-10(15)5-6-12(9)19-14(11)18/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBGQOFLGZTMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=CC(=C2)Cl)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5860919.png)


![5,5,7,7-tetramethyl-2-[(1-pyrrolidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5860934.png)
![8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromen-9-yl acetate](/img/structure/B5860942.png)
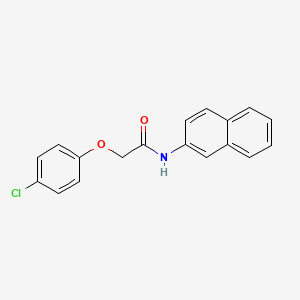
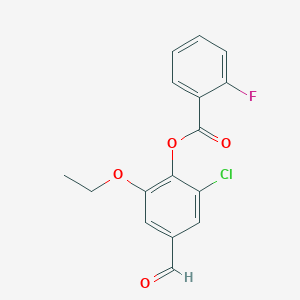

![2-[(4-chlorobenzylidene)amino]-N-cyclohexyl-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5860972.png)
![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)-2-(4-morpholinyl)acetamide](/img/structure/B5860978.png)

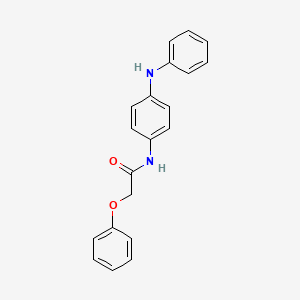
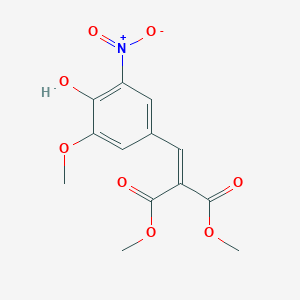
![N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5861019.png)